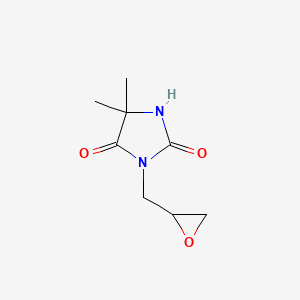

5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which is a core structure for various biologically active compounds. The imidazolidine-2,4-dione moiety is known to be a versatile scaffold in medicinal chemistry, often used in the synthesis of pharmaceuticals with a wide range of therapeutic activities.

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives can be achieved through various methods. For instance, the preparation of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione involves catalytic hydrogenation of the corresponding benzylidene compound . Another method includes the reaction of nitromethane with aryl isocyanates in the presence of triethylamine to form 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . Additionally, the reaction of 3-(dimethylamino)-2,2-dimethyl-2H-azirine with 5,5-disubstituted hydantoins yields 2-(1-aminoalkyl)-5-(dimethylamino)-4,4-dimethyl-4H-imidazoles . These methods demonstrate the chemical versatility of the imidazolidine-2,4-dione ring system and its derivatives.

Molecular Structure Analysis

The molecular structure of imidazolidine-2,4-dione derivatives is characterized by the presence of the imidazolidine ring. This ring can be further modified to introduce various substituents, which can significantly alter the compound's properties and biological activity. For example, the introduction of a dimethylaminobenzyl group or the formation of a triazafulvalene system are modifications that can lead to new compounds with potential pharmacological applications.

Chemical Reactions Analysis

Imidazolidine-2,4-dione derivatives can undergo a variety of chemical reactions. The compound mentioned in the command prompt could potentially participate in reactions similar to those described in the provided papers, such as cycloaddition , alkylation , and reactions with isocyanates . These reactions can be used to synthesize new derivatives with different substituents, which can be explored for their biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the melting point of a related compound, 3-ethyl-5:5-dimethyloxazolidine-2:4-dione, was found to be 61–62°C . The physical properties such as melting point, solubility, and stability are crucial for the practical application of these compounds in pharmaceutical formulations. Chemical properties, including reactivity and the potential for further functionalization, are essential for the development of new drugs and materials.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Interactions

Nilutamide, chemically recognized as 5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione, has been studied for its crystal structure. The molecule demonstrates intermolecular hydrogen bonding, forming chains parallel to the c-axis. This analysis is crucial for understanding molecular interactions and designing drugs with desired properties (Trasi, Fanwick, & Taylor, 2012).

Synthesis and Structure-Activity Relationship

Research delves into the synthesis and structural analysis of 5-arylidene derivatives of imidazolidine-2,4-dione. This includes studying their effects on electrocardiograms in vitro and assessing their anti-arrhythmic activity in specific models, thus contributing to the understanding of their therapeutic potential (Pękala et al., 2005).

Thermal Properties of Novel Polymers

Hydantoins like 5,5-dimethylimidazolidine-2,4-dione have been used to synthesize novel polymers and monomers. Their thermal properties were investigated, revealing that chemical structure, tautomerization, and intermolecular interactions significantly influence thermal stability. These findings are essential for developing materials with specific thermal requirements (Kaczmarek, Chylińska, & Ziegler-Borowska, 2012).

Microwave-Assisted Synthesis

Studies have been conducted on the microwave-assisted synthesis of 3-(thien-3-yl)imidazolidine-2,4-dione analogs, showcasing the efficiency of this method in producing derivatives in high yields. This research contributes to the field of synthetic chemistry, providing a rapid and efficient method for preparing these compounds (Brouillette et al., 2007).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets within biological systems .

Mode of Action

It is known that the compound contains an oxirane group, which may interact with biological targets through ring-opening reactions .

Biochemical Pathways

The specific biochemical pathways affected by 5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione are currently unknown

Eigenschaften

IUPAC Name |

5,5-dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-8(2)6(11)10(7(12)9-8)3-5-4-13-5/h5H,3-4H2,1-2H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFDGJKWRVBJJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CC2CO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-3-(oxiran-2-ylmethyl)imidazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2499092.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2499094.png)

![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2499097.png)

![benzyl 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2499101.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2499102.png)

![7-Oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B2499104.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2499108.png)